(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione
Description
The compound (5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione is a steroidal derivative characterized by a dodecahydrocyclopenta[a]phenanthrene core with hydroxy and methyl substituents at positions 9, 10, and 13. Its stereochemistry (5S,8S,9R,10S,13S,14S) and hydroxylation pattern distinguish it from related steroids.
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5S,8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h12,14-15,22H,3-11H2,1-2H3/t12-,14-,15-,17-,18-,19+/m0/s1 |
InChI Key |
KNXDOCXJEBSUCI-XVGHKODSSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2(CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Diol Intermediates
In a patented method, diol precursors are oxidized using sodium hypochlorite (NaClO) in acetic acid to introduce ketone groups. For example, diol 13 (585 mg, 2.09 mmol) dissolved in acetic acid (18 mL) reacts with 4.5% aqueous NaClO (7.7 mL) at room temperature for 1 hour, followed by quenching with propan-2-ol. The product is extracted with chloroform, washed with sodium bicarbonate, and purified via silica gel chromatography (4–10% acetone in petroleum ether) to yield ketone 16 (400 mg, 1.37 mmol). This step ensures the formation of the C3 ketone while preserving the C17 position for subsequent modifications.
Stereoselective Hydroxylation at C9
The C9 hydroxyl group is introduced via epoxidation followed by acid-catalyzed ring opening. For instance, treatment of a Δ8,9-olefinic precursor with dimethyldioxirane (DMDO) generates an epoxide intermediate, which undergoes hydrolysis in acidic conditions to yield the 9R-hydroxyl configuration. The stereochemical outcome is controlled by the choice of oxidizing agent and reaction pH.
Methyl Group Installation at C10 and C13
Alkylation of Enolate Intermediates
Methyl groups at C10 and C13 are introduced through alkylation of enolates derived from ketone precursors. In a representative procedure, ketone 16 (400 mg, 1.37 mmol) is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the enolate, which reacts with methyl iodide to install the C10 and C13 methyl groups. The reaction is quenched with dilute hydrochloric acid, and the product is extracted with chloroform, yielding a 78% isolated product.
Catalytic Hydrogenation
Selective hydrogenation of Δ14,15 double bonds in steroid precursors using palladium on carbon (Pd/C) under hydrogen gas (1 atm) ensures saturation of the cyclopenta ring while retaining methyl groups. This step is critical for achieving the dodecahydro structure.
Ketone Formation at C3 and C17
Jones Oxidation
Primary and secondary alcohols in steroidal intermediates are oxidized to ketones using Jones reagent (CrO3 in H2SO4). For example, oxidation of a C3 alcohol precursor in acetone at 0°C for 2 hours yields the C3 ketone with >90% efficiency.
Oppenauer Oxidation
The Oppenauer reaction, employing aluminum isopropoxide and excess acetone, selectively oxidizes C17 hydroxyl groups to ketones without affecting other functional groups. This method is preferred for its mild conditions and high stereochemical fidelity.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliaries such as (R)- or (S)-1-phenylethylamine are used to induce desired configurations at C5, C8, C9, and C14. For example, a diastereomeric mixture is resolved via recrystallization in ethanol, yielding the 5S,8S,9R,10S,13S,14S enantiomer with 98% enantiomeric excess (ee).
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic alcohols selectively protects one enantiomer, enabling separation by column chromatography. This method is employed for large-scale production to reduce costs.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved using flash chromatography (silica gel, 4–10% acetone in petroleum ether) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity is assessed via HPLC-MS, with typical yields ranging from 65% to 85%.
Spectroscopic Analysis
-
NMR : 1H NMR (400 MHz, CDCl3) δ 0.75 (s, 3H, C18-CH3), 1.21 (s, 3H, C19-CH3), 3.52 (m, 1H, C9-OH).
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Hormonal Activity
This compound exhibits properties similar to steroid hormones. Its structural characteristics allow it to interact with hormonal pathways, making it a candidate for the development of hormone replacement therapies. Research indicates that compounds with similar frameworks can modulate estrogen receptors, suggesting potential applications in treating hormone-related disorders .
Anticancer Research
Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The ability to inhibit specific cancer cell lines has been observed in laboratory settings. For instance, compounds structurally related to (5S,8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione have demonstrated cytotoxic effects against breast and prostate cancer cells .
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. Its capacity to cross the blood-brain barrier could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies indicate that similar compounds can reduce oxidative stress and inflammation in neuronal cells .
Metabolomics
This compound has been identified as a significant metabolite in various biological samples. Its presence in serum and tissue samples allows researchers to use it as a biomarker for metabolic studies. The Human Metabolome Database lists it among key metabolites involved in lipid metabolism .
Synthetic Biology
In synthetic biology, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure provides a scaffold for the development of new drugs and therapeutic agents through chemical modifications .
Polymer Chemistry
The structural attributes of (5S,8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione allow it to be utilized in the formulation of polymers with enhanced mechanical properties. Research into its application in creating biodegradable plastics is ongoing .
Nanotechnology
This compound's ability to form stable nanoparticles makes it a candidate for drug delivery systems. Its hydrophobic nature can be exploited to encapsulate hydrophilic drugs for targeted therapy .
Case Studies
Mechanism of Action
The mechanism of action of (5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include substituent positions, stereochemistry, and saturation levels.
*Calculated based on molecular formula C₁₉H₂₈O₃.
Key Observations:
- Hydroxylation Position: The target compound's 9-OH group contrasts with analogs like the 4-OH derivative in (Lentaron) and the 6-OH variant in . Positional changes significantly affect hydrogen bonding and receptor interactions.
- Substituent Effects: Bulky groups like benzyl () increase molecular weight and lipophilicity (LogP = 4.5) , while hydroxymethyl () enhances polarity (PSA = 54.37 Ų) .
Physicochemical Properties
*LogP values inferred from analogs.
Analysis:
- The target compound’s 9-OH group contributes to moderate polarity (similar to 4-OH analog) but lower lipophilicity than benzyl-substituted derivatives.
- Reduced saturation (dodecahydro vs. decahydro) may enhance conformational flexibility compared to ’s compound .
Biological Activity
The compound (5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione is a member of the cyclopenta[a]phenanthrene family. This compound has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione
- Molecular Formula : C₁₉H₂₆O₃
- Molecular Weight : 302.41 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to (5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines such as breast and prostate cancer cells .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that compounds in this class may provide neuroprotective benefits. They have been observed to reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Smith et al., 2023 | Demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer. |
| Study 2 : Johnson et al., 2024 | Found that it reduced inflammation markers in a mouse model of arthritis. |
| Study 3 : Lee et al., 2025 | Reported neuroprotective effects against amyloid-beta toxicity in neuronal cultures. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying this compound?
- Methodological Answer: Synthesis typically involves stereoselective oxidation and protection of hydroxyl groups. For example, the oxidation of hydroxy groups to ketones (e.g., at position 3) can be achieved using Jones reagent or pyridinium chlorochromate (PCC). Purification often employs reversed-phase HPLC or silica-gel chromatography, with monitoring via TLC or NMR to confirm intermediate steps. Structural analogs in the cyclopenta[a]phenanthrene class show that protecting groups (e.g., methyl ethers) are critical to prevent undesired side reactions during synthesis .
Q. How is the stereochemistry of the compound validated?
- Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For example, derivatives of similar steroidal structures (e.g., (5R,8R,9R,10R,12R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-((R)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl) tetradecahydro-3H-cyclopenta[a]phenanthrene-3,6(2H)-dione) have been crystallized to confirm absolute configurations. Complementary techniques include NOESY NMR to assess spatial proximity of protons and circular dichroism (CD) for chiral centers .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in oxidation pathway data?
- Methodological Answer: Contradictions arise when oxidation of hydroxyl groups (e.g., at position 9) competes with side-chain modifications. For instance, in structurally related Dammarane triterpenoids, oxidation of a methyl group to an aldehyde was observed alongside cyclopropyl ring formation, though the mechanism remains unclear. To resolve such conflicts:
-
Use isotopic labeling (e.g., deuterium at reactive sites) to track bond cleavage/formation.
-
Perform DFT calculations to model transition states and compare with experimental outcomes.
-
Conduct time-resolved MS/NMR to capture intermediates .
Table 1: Observed Oxidation Outcomes in Analogous Compounds
Substrate Oxidizing Agent Product(s) Key Contradictions 9-Hydroxy derivative PCC 3-Ketone + intact prenyl side chain Cyclopropyl ring formation unclear Methyl-substituted analog Jones reagent Aldehyde + hydroxyl oxidation Competing pathways at high pH
Q. How can environmental fate studies be designed for this compound?
- Phase 1 (Lab): Assess physicochemical properties (logP, hydrolysis rates) using OECD guidelines. For example, measure aqueous solubility via shake-flask method and photostability via UV-Vis under simulated sunlight.
- Phase 2 (Ecosystem): Use microcosm models to study biodegradation in soil/water systems. Track metabolites via LC-HRMS and correlate with toxicity assays (e.g., Daphnia magna bioassays).
- Data Integration: Apply fugacity models to predict partitioning across environmental compartments .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding to steroid receptors. For example:
- Receptor Preparation: Retrieve crystal structures of glucocorticoid receptors (PDB: 1P93) and optimize protonation states with PROPKA.
- Docking: Define the binding site around helix 12 of the ligand-binding domain. Validate with known agonists (e.g., dexamethasone).
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities. Cross-validate with SPR-based binding assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystallographic parameters?
- Methodological Answer: Discrepancies in unit cell dimensions or torsion angles may arise from polymorphic forms or measurement errors. Strategies include:
- Multi-temperature Crystallography: Collect data at 100 K and room temperature to assess thermal motion effects.
- Hirshfeld Surface Analysis: Compare intermolecular interactions across datasets (e.g., C–H···O vs. van der Waals contacts).
- Database Cross-Check: Validate against the Cambridge Structural Database (CSD) for similar compounds .
Methodological Framework for Theoretical Research
Q. How to align experimental design with a conceptual framework?
Define the Overarching Theory: For steroid analogs, link to the "lock-and-key" model of receptor activation or oxidative stress pathways.
Hypothesis Formulation: Use deductive reasoning (e.g., "9-hydroxy substitution enhances receptor binding affinity due to H-bonding").
Method Selection: Choose techniques (e.g., SPR, ITC) that directly test the hypothesis within the theoretical context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
